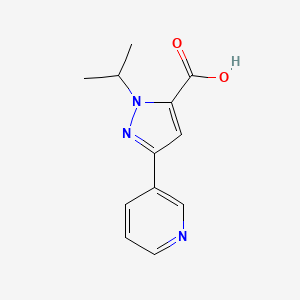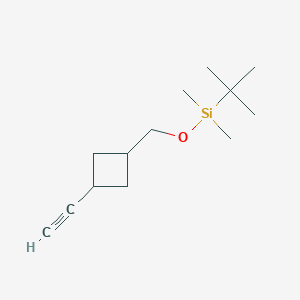
tert-Butyl((3-ethynylcyclobutyl)methoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((3-ethynylcyclobutyl)methoxy)dimethylsilane is a compound that features a tert-butyl group, an ethynyl group, and a dimethylsilane group
Preparation Methods
The synthesis of tert-Butyl((3-ethynylcyclobutyl)methoxy)dimethylsilane typically involves multiple steps One common method starts with the preparation of the cyclobutyl intermediate, which is then functionalized with an ethynyl groupIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl((3-ethynylcyclobutyl)methoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
tert-Butyl((3-ethynylcyclobutyl)methoxy)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as a coupling agent in polymer chemistry
Mechanism of Action
The mechanism of action of tert-Butyl((3-ethynylcyclobutyl)methoxy)dimethylsilane involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the dimethylsilane group can provide stability and influence the compound’s reactivity. The tert-butyl group can affect the compound’s steric properties, influencing its interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to tert-Butyl((3-ethynylcyclobutyl)methoxy)dimethylsilane include:
- tert-Butyl(dimethylsilyl)acetylene
- tert-Butyl((3-ethynylcyclopentyl)methoxy)dimethylsilane
- tert-Butyl((3-ethynylcyclohexyl)methoxy)dimethylsilane These compounds share structural similarities but differ in the size of the cycloalkyl group. The unique combination of the tert-butyl, ethynyl, and dimethylsilane groups in this compound provides distinct reactivity and potential applications .
Properties
Molecular Formula |
C13H24OSi |
|---|---|
Molecular Weight |
224.41 g/mol |
IUPAC Name |
tert-butyl-[(3-ethynylcyclobutyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C13H24OSi/c1-7-11-8-12(9-11)10-14-15(5,6)13(2,3)4/h1,11-12H,8-10H2,2-6H3 |
InChI Key |
PFROCTDJMPKTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


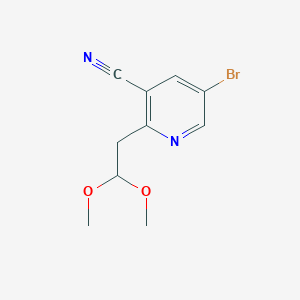

![tert-Butyl (S)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13337058.png)
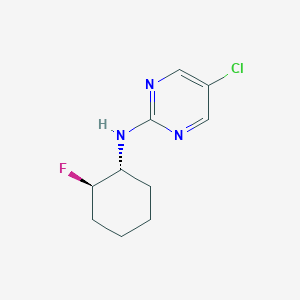
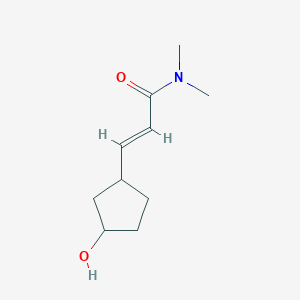
![3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
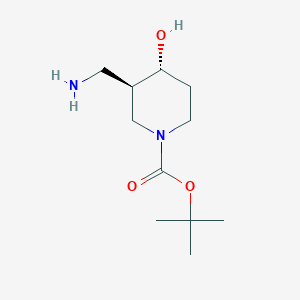
![5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B13337109.png)
![(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine](/img/structure/B13337112.png)
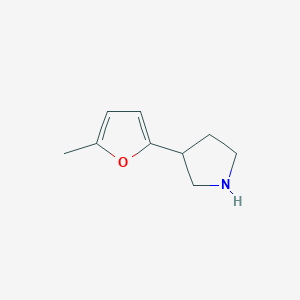
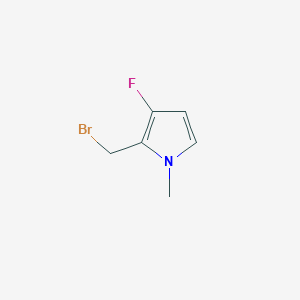
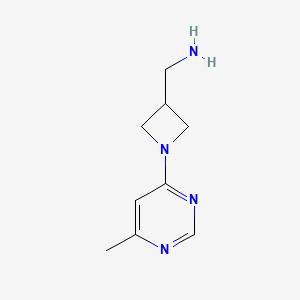
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
